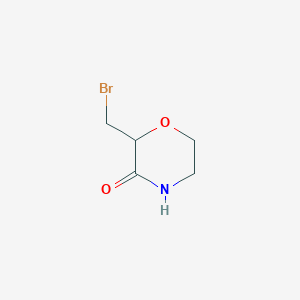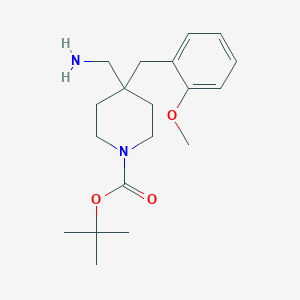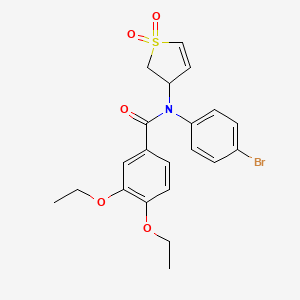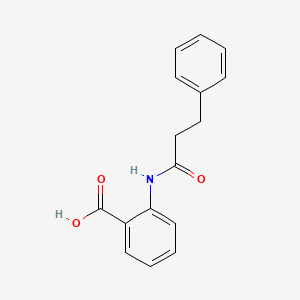![molecular formula C18H14Cl2N4O B2663608 N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 306759-18-2](/img/new.no-structure.jpg)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological and chemical properties. This compound features a pyrazole ring, a phenyl group, and a dichlorophenyl moiety, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone to its corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or hydrazines.
Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and material properties.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. In cancer cells, it may induce apoptosis by interacting with DNA or disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic and steric properties
This detailed overview provides a comprehensive understanding of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
306759-18-2 |
|---|---|
Molecular Formula |
C18H14Cl2N4O |
Molecular Weight |
373.24 |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14Cl2N4O/c1-11-16(12-6-3-2-4-7-12)22-23-17(11)18(25)24-21-10-13-14(19)8-5-9-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
InChI Key |
MACRBGCDIQOYIB-UFFVCSGVSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B2663526.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2663529.png)



![5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2663538.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2663544.png)

![2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2663546.png)
![4-tert-butyl-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2663547.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2663548.png)
